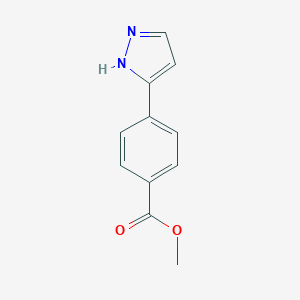

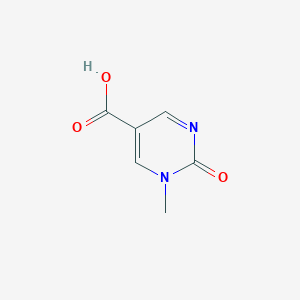

methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Übersicht

Beschreibung

"Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate" is a compound of interest in various chemical and biochemical research areas. This compound, part of the imidazole family, is known for its versatile chemical properties and reactions that allow for its application in synthesizing more complex molecules.

Synthesis Analysis

The synthesis of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and related compounds involves intricate chemical pathways. For instance, the metal/organo relay catalysis provides a one-pot synthesis route for methyl 4-aminopyrrole-2-carboxylates, highlighting the potential synthetic methodologies that could be adapted for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Galenko et al., 2015).

Molecular Structure Analysis

Research on related imidazole compounds, such as the study of 1,3-dimethylimidazolium-2-carboxylate, offers insights into the molecular structure of imidazole derivatives. These studies often reveal the presence of pi-stacked rings and hydrogen-bonding patterns that could be pertinent to understanding the molecular structure of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Holbrey et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can be inferred from the reactions of similar compounds. For example, the synthesis and metabolism of a histamine metabolite involve reactions that could be relevant for understanding the chemical behavior of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its potential metabolic pathways (Rothschild & Schayer, 1958).

Physical Properties Analysis

While specific studies on the physical properties of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate were not identified, research on similar compounds provides valuable insights. Investigations into the crystalline structures and hydrogen-bonding interactions of related molecules can offer clues to the physical characteristics of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, such as solubility, melting point, and crystalline form (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, including its reactivity with various reagents and participation in chemical reactions, are crucial for its application in synthesis and pharmaceutical research. Studies on the reactivity of similar imidazole derivatives provide a foundation for understanding the chemical properties of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, including potential nucleophilic and electrophilic reaction sites, and its behavior in acidic or basic conditions (Zaman, Kitamura, & Abell, 2005).

Wissenschaftliche Forschungsanwendungen

Derivatives of Dipyridoimidazole : Another study focuses on derivatives of dipyridoimidazole, which are mutagenic compounds related to protein pyrolysates. This research might provide insights into similar structural analogues and their biological activity or interactions (G. Saint-Ruf, B. Loukakou, & C. N'zouzi, 1981).

Formation in Nonenzymatic Browning Reactions : The formation of various imidazoles, including 1,3-bis(carboxymethyl)imidazole in model reaction mixtures, has been identified. This study could help understand the synthesis and behavior of similar imidazole compounds in chemical and biological systems (J. Veĺišek et al., 1989).

Angiotensin II Receptor Antagonists : Some imidazole-5-carboxylic acids, with various substituents, show promise as angiotensin II receptor antagonists, hinting at potential therapeutic applications in cardiovascular diseases. Understanding the structure-activity relationships in these studies could be relevant to similar compounds (H. Yanagisawa et al., 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific derivative and its biological activity. For instance, some imidazole derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors

Biochemical Pathways

Imidazole derivatives can participate in various biochemical reactions due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with different biochemical pathways . .

Result of Action

The result of the action of a compound refers to the molecular and cellular effects that occur due to the compound’s interaction with its targets. As mentioned earlier, imidazole derivatives can have a wide range of biological activities . .

Eigenschaften

IUPAC Name |

methyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYTVNRGWWHESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609937 | |

| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162085-97-4 | |

| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)